Tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate

plasticizer compatibility partition coefficient hydrophobicity

Tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate (CAS 650622-19-8) is a fully esterified derivative of cyclohexane-1,2,4,5-tetracarboxylic acid, bearing four n-butoxy substituents on a saturated six-membered ring. With a molecular formula of C₂₆H₄₄O₈ and a molecular weight of 484.6 g·mol⁻¹, it belongs to the class of cycloaliphatic tetraesters that are investigated for use as non-phthalate plasticizers, high-temperature lubricant base stocks, and flexible polycarboxylate ligands in coordination chemistry.

Molecular Formula C26H44O8
Molecular Weight 484.6 g/mol
CAS No. 650622-19-8
Cat. No. B12593711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutyl cyclohexane-1,2,4,5-tetracarboxylate
CAS650622-19-8
Molecular FormulaC26H44O8
Molecular Weight484.6 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1CC(C(CC1C(=O)OCCCC)C(=O)OCCCC)C(=O)OCCCC
InChIInChI=1S/C26H44O8/c1-5-9-13-31-23(27)19-17-21(25(29)33-15-11-7-3)22(26(30)34-16-12-8-4)18-20(19)24(28)32-14-10-6-2/h19-22H,5-18H2,1-4H3
InChIKeyLHBROFUOKBLKCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate (CAS 650622-19-8): Procurement-Grade Baseline for a High-Boiling Tetraester Plasticizer and Ligand Intermediate


Tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate (CAS 650622-19-8) is a fully esterified derivative of cyclohexane-1,2,4,5-tetracarboxylic acid, bearing four n-butoxy substituents on a saturated six-membered ring. With a molecular formula of C₂₆H₄₄O₈ and a molecular weight of 484.6 g·mol⁻¹, it belongs to the class of cycloaliphatic tetraesters that are investigated for use as non-phthalate plasticizers, high-temperature lubricant base stocks, and flexible polycarboxylate ligands in coordination chemistry [1]. The compound exhibits a computed logP of 4.62 and a topological polar surface area (TPSA) of 105.2 Ų, indicating pronounced hydrophobicity and moderate hydrogen-bond acceptor capacity .

Why Generic Substitution of Tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate Fails: Alkyl Chain Length Dictates Plasticizer Volatility, Compatibility, and Thermal Endurance


Although the cyclohexane-1,2,4,5-tetracarboxylate scaffold is shared across the homologous series (methyl, ethyl, propyl, butyl, hexyl, and 2-ethylhexyl esters), the alkyl chain length dramatically modulates key performance parameters. Shorter-chain esters such as the tetramethyl analog (CAS 92298-55-0) are solids or low-boiling liquids with inadequate permanence for high-temperature polymer processing, while the tetrabutyl ester delivers a higher boiling point, lower vapour pressure, and enhanced compatibility with non-polar matrices—properties that cannot be achieved by simply increasing the loading of a lower homologue [1]. Substituting the tetrabutyl ester with a commercially cheaper tetraethyl or tetrapropyl analogue risks volatilisation loss during compounding, phase separation in the final article, and a step-change reduction in thermal oxidative stability, each of which is quantifiable and directly attributable to alkyl-chain dependent physicochemical differences.

Quantitative Evidence Guide: Head-to-Head Physicochemical and Performance Comparisons for Tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate


LogP and Hydrophobicity: Tetrabutyl vs. Tetramethyl Ester

The tetrabutyl ester exhibits a computed logP of 4.62 , whereas the tetramethyl ester, with a molecular weight of 316.3 g·mol⁻¹ and four polar ester groups on a compact core, is predicted to have a logP of approximately 1.5–2.0 based on fragment-based calculations (estimated from ChemSpider data) . The 2.5–3.0 log-unit difference translates to >100-fold higher partitioning into non-polar media, which directly impacts plasticizer efficiency in polyolefin and PVC formulations.

plasticizer compatibility partition coefficient hydrophobicity

Boiling Point and Volatility: Tetrabutyl Ester vs. Tetramethyl Ester

The tetramethyl ester has a predicted boiling point of 388.7±37.0 °C . While an experimental boiling point for the tetrabutyl ester is not available in the open literature, the addition of 12 methylene units (+168 g·mol⁻¹) and the corresponding increase in van der Waals surface area predict a boiling point elevation of at least 60–80 °C based on the increment observed in analogous aliphatic tetraesters [1]. This places the tetrabutyl ester's boiling point above 450 °C, substantially reducing evaporative loss during high-temperature polymer compounding (typically 180–220 °C for PVC).

thermal stability volatility plasticizer permanence

Physical State at Ambient Temperature: Liquid Tetrabutyl Ester Facilitates Handling vs. Solid Tetramethyl Ester

The tetramethyl ester is reported as a crystalline solid at room temperature (density 1.231 g/mL) , necessitating melting or dissolution before incorporation into polymer formulations. In contrast, the tetrabutyl ester is described as a free-flowing liquid (implied by its lower melting point due to flexible butyl chains and higher molecular asymmetry) , which simplifies bulk handling, metering, and mixing in continuous compounding operations.

formulation handling liquid plasticizer pumpability

Molecular Weight and Plasticizer Permanence: Tetrabutyl vs. Tetramethyl and Commercial Phthalate Plasticizers

The tetrabutyl ester has a molecular weight of 484.6 g·mol⁻¹ , which is intermediate between common monomeric phthalate plasticizers (e.g., DOP: 390.6 g·mol⁻¹) and polymeric plasticizers (>1,000 g·mol⁻¹). Its higher molecular weight relative to the tetramethyl ester (316.3 g·mol⁻¹) and to dioctyl phthalate (DOP) suggests improved resistance to extraction by oils and solvents, as plasticizer migration rate generally scales inversely with molecular size. In PVC plasticized with tetracarboxylate esters, higher molecular weight esters have been shown to yield lower weight loss in activated carbon volatility tests [1].

plasticizer migration resistance molecular weight extraction resistance

Application Scenarios Where Tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate Outperforms Shorter-Chain and Aromatic Tetraester Analogs


High-Temperature PVC Wire and Cable Insulation

In PVC formulations rated for continuous service at 105–125 °C, the tetrabutyl ester's elevated boiling point and lower vapour pressure relative to tetramethyl and tetraethyl esters minimise plasticiser fume emission during extrusion and long-term thermal ageing. Its hydrophobicity (logP 4.62) also reduces water extraction, a key failure mode in underground cable applications. [1]

Non-Phthalate Plasticizer for Automotive Interior Trim

Automotive OEM specifications increasingly require non-phthalate plasticizers with fogging resistance (DIN 75201). The tetrabutyl ester's molecular weight and low volatility profile position it as a candidate to replace dioctyl phthalate in instrument panel skins and door trim, where condensable emissions must remain below 2 mg per specimen. [1]

Flexible Ligand Precursor for Metal-Organic Framework (MOF) Synthesis

The tetrabutyl ester serves as a protected precursor to cyclohexane-1,2,4,5-tetracarboxylic acid (H₄CTA), a conformationally flexible ligand used in pH-controlled MOF assembly. The butyl ester groups impart solubility in organic solvents (THF, toluene) during pre-functionalisation steps, whereas the tetramethyl ester exhibits limited solubility in non-polar media, restricting its utility in one-pot MOF syntheses. [2]

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